molecular formula C6H12N2O2 B3269513 1-[2-(Aminooxy)ethyl]pyrrolidin-2-one CAS No. 511531-60-5

1-[2-(Aminooxy)ethyl]pyrrolidin-2-one

Cat. No.: B3269513
CAS No.: 511531-60-5
M. Wt: 144.17 g/mol
InChI Key: GRLWXERNPGKSAG-UHFFFAOYSA-N
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Description

1-[2-(Aminooxy)ethyl]pyrrolidin-2-one is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is a derivative of pyrrolidin-2-one, a common structural motif widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .

Preparation Methods

The synthesis of 1-[2-(Aminooxy)ethyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve the desired selectivity and yield .

Chemical Reactions Analysis

1-[2-(Aminooxy)ethyl]pyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidants, reducing agents, and electrophiles . Major products formed from these reactions include various substituted pyrrolidin-2-one derivatives and other functionalized compounds .

Scientific Research Applications

1-[2-(Aminooxy)ethyl]pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its inherently rich reactivity . In the industrial sector, it is used in the synthesis of drugs, dyes, pigments, and other fine chemicals .

Mechanism of Action

The mechanism of action of 1-[2-(Aminooxy)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These processes lead to the formation of various biologically active compounds that interact with specific molecular targets in the body .

Comparison with Similar Compounds

1-[2-(Aminooxy)ethyl]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one and its derivatives . These compounds share similar structural motifs and reactivity but differ in their specific functional groups and biological activities . The unique aminooxyethyl group in this compound distinguishes it from other pyrrolidin-2-one derivatives and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

1-(2-aminooxyethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-10-5-4-8-3-1-2-6(8)9/h1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLWXERNPGKSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285602
Record name 1-[2-(Aminooxy)ethyl]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511531-60-5
Record name 1-[2-(Aminooxy)ethyl]-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511531-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Aminooxy)ethyl]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(aminooxy)ethyl]pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-(2-(2-Oxo-pyrrolidin-1-yl)-ethoxy)-isoindol-1,3-dione (590 mg, 2.15 mmol) and methylhydrazine (119 mg, 2.58 mmol) were mixed in methylene chloride, and the mixture was stirred at room temperature for 3 hours. The reaction mixture was purified by silica gel chromatography to give 1-(2-aminooxy-ethyl)-pyrrolidin-2-one (the title compound, 298 mg).
Quantity
590 mg
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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